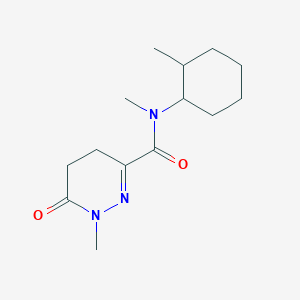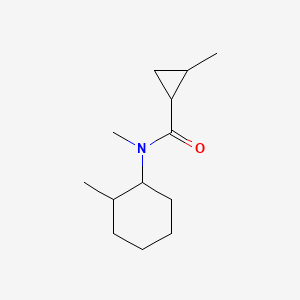
N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide, also known as DMCC, is a cyclopropane-based compound that has been extensively studied for its biochemical and physiological effects. DMCC is synthesized through a multi-step process and has been used in various scientific research applications, including as a tool for investigating the mechanism of action of certain proteins and enzymes. In
Wirkmechanismus
The mechanism of action of N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide involves the inhibition of certain enzymes and proteins. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been shown to bind to the active site of the proteasome and inhibit its activity. The proteasome is responsible for the degradation of proteins in the cell, and inhibition of its activity can lead to the accumulation of proteins and cell death. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has also been shown to bind to the DNA-binding domain of p53, inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been shown to induce apoptosis, or cell death, in cancer cells. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has also been shown to inhibit the growth of certain cancer cells, including prostate cancer cells. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide in lab experiments is its specificity for certain enzymes and proteins. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been shown to selectively inhibit the activity of the proteasome and the chymotrypsin-like activity of the 20S proteasome. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has also been shown to selectively inhibit the transcriptional activity of p53. One limitation of using N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide in lab experiments is its potential toxicity. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been shown to induce apoptosis in cancer cells, but it may also induce apoptosis in healthy cells.
Zukünftige Richtungen
There are several future directions for the study of N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide. One direction is the development of N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide analogs with improved specificity and reduced toxicity. Another direction is the investigation of the effects of N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide on other proteins and enzymes. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been shown to inhibit the activity of the proteasome and p53, but it may also have effects on other proteins and enzymes. Another direction is the investigation of the effects of N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide on other types of cancer cells. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been shown to inhibit the growth of prostate cancer cells, but it may also have effects on other types of cancer cells. Overall, N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide is a promising compound with potential applications in cancer research and drug development.
Synthesemethoden
N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanone with ethylmagnesium bromide to form a Grignard reagent. The Grignard reagent is then reacted with dimethylamine to form N,N-dimethyl-2-methylcyclohexylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride to form N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been used in various scientific research applications, including as a tool for investigating the mechanism of action of certain proteins and enzymes. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has been shown to inhibit the activity of certain enzymes, such as the proteasome and the chymotrypsin-like activity of the 20S proteasome. N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide has also been used to study the effects of certain proteins, such as the tumor suppressor protein p53.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-(2-methylcyclohexyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-9-6-4-5-7-12(9)14(3)13(15)11-8-10(11)2/h9-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZPSBQCDQSQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CC2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
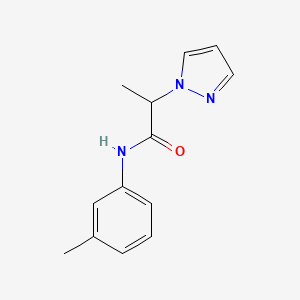
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
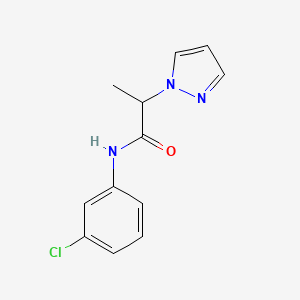
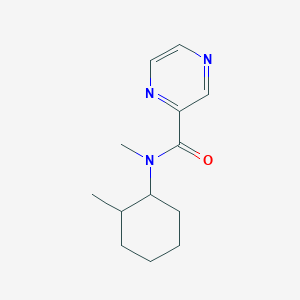
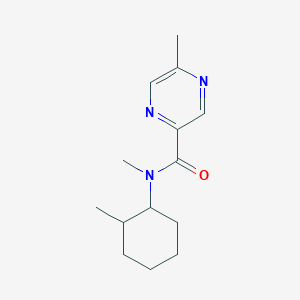
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
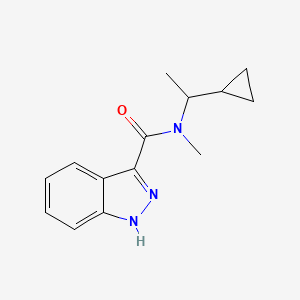
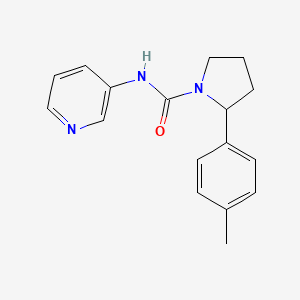

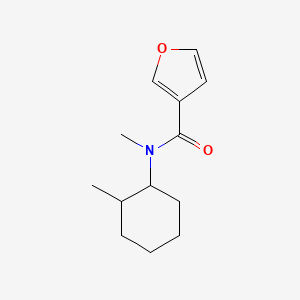
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
